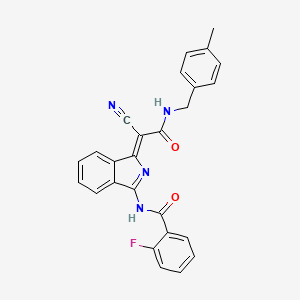

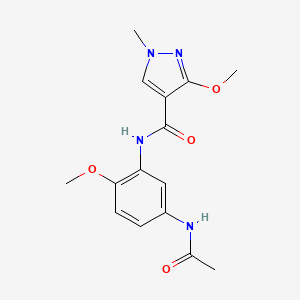

![molecular formula C7H10N4O B3006539 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 118633-68-4](/img/structure/B3006539.png)

2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves the reaction of hydrazine hydrate with various substrates to yield hydrazino derivatives. For instance, the reaction of hydrazine hydrate with certain pyrimidinones under reflux conditions leads to the formation of hydrazino pyrimidinones, which can further react with aldehydes to give hydrazono derivatives . These derivatives can undergo cyclization with bromine in acetic acid to form novel pentacyclic compounds . Additionally, reactions with β-diketones and α-diketone have been explored, resulting in different structural compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as H NMR, C NMR, IR, and MS . These techniques provide detailed information about the molecular framework and the substitution patterns on the core structure. For example, the formation of triazolo and pyrimidinone rings has been confirmed through spectral analyses .

Chemical Reactions Analysis

The chemical reactivity of hydrazino pyrimidinones includes their ability to undergo cyclocondensation reactions. For instance, 3-amino-2-hydrazino-4(3H)-pyrimidinones can react with dimethyl acetylenedicarboxylate to form pyrimido[1,2-b][1,2,4]triazine derivatives . These reactions typically proceed at room temperature and can undergo further thermal rearrangements . Additionally, the reaction of hydrazino-thieno[2,3-d]pyrimidinones with sugars can lead to the formation of fused tricyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrazino and arylidene hydrazinyl moieties can significantly affect the antimicrobial properties of the compounds. For example, arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones exhibit potent antimicrobial activity against various bacterial and fungal strains, with the activity being modulated by the electron-donating groups on the pyrimidinone core . Similarly, pyrimido[4,5-d]pyrimidine-2,7-dithione derivatives with hydrazino and N-benzylidinehydrazino substitution show potent inhibitory action against Gram-positive bacteria . The biological activity of these compounds is also correlated with their Connolly-accessible surface area values .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Synthesis of Arylidene Hydrazinylpyrido[2,3-d]pyrimidin-4-ones as Antimicrobial Agents : This study highlights the synthesis of compounds with the arylidene hydrazinyl moiety and pyrido[2,3-d]pyrimidin-4-one skeleton, showing significant antimicrobial action against various bacterial and fungal strains. The antimicrobial effect was enhanced by increasing the electron-donating groups in the Pyrido[2,3-d]pyrimidin-4-one core (Abdelhameed, Darwesh, & El-Shahat, 2020).

Chemical Synthesis and Transformations

- Novel Synthesis Pathways : Research demonstrated new synthesis pathways from 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one to various chemical structures, exploring the versatility of this compound in chemical transformations (Hamed, Bader, & El‐Ashry, 2001).

Novel Compounds Synthesis

- Development of Triazolo and Pyrazolo Derivatives : Studies have shown the synthesis of novel triazolo and pyrazolo derivatives from compounds like 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, indicating its role as a precursor in creating biologically significant compounds (Davoodnia, Zhiani, & Tavakoli-Hoseini, 2008).

Biological Evaluation

- Antimicrobial and Antifungal Activities : Various derivatives of 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one have been synthesized and tested for their antimicrobial and antifungal properties, showing promising results against a range of bacterial and fungal species (Maddila et al., 2016).

Antitumoral Activity

- In Vitro Antitumoral Activity : Some hydrazinopyrimidine-5-carbonitrile derivatives, synthesized from 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, demonstrated in vitro anticancer activity against various human cancer cell lines, indicating their potential in cancer research (Cocco, Congiu, Lilliu, & Onnis, 2006).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their anticancer activity against prostate cancer (pc3), lung carcinoma (a549), and hepatocellular carcinoma (hepg2) cell lines .

Mode of Action

It’s known that the compound is synthesized starting with a 2-hydrazinyl substituted thienopyrimidine . The synthesized compounds were found to exhibit high activities against certain cancer cell lines .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways related to cancer cell proliferation .

Result of Action

Similar compounds have been found to exhibit high activities against certain cancer cell lines .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

This compound presents an interesting area for future research due to its potential anticancer properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydrazinyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-11-7-9-5-3-1-2-4(5)6(12)10-7/h1-3,8H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSMYEGRCJGOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(NC2=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

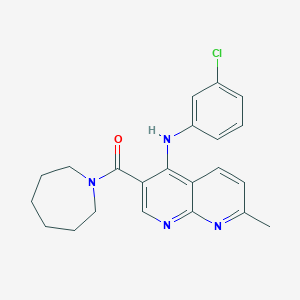

![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)

![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)

![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)

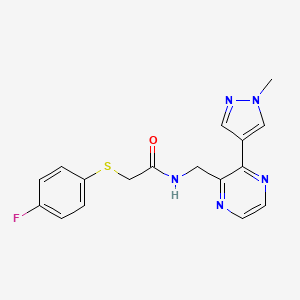

![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)

![1-Ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B3006470.png)

![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)

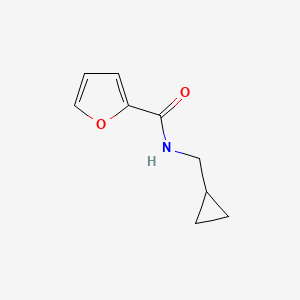

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3006473.png)

![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006478.png)